15-OxoETE - 81416-72-0

15-OxoETE

Catalog Number: EVT-336138
CAS Number: 81416-72-0
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15-oxoETE is an oxidized metabolite of arachidonic acid, a polyunsaturated fatty acid commonly found in the cellular membranes of mammals. [] It's classified as an oxylipin, a broad family of lipid mediators derived from the oxygenation of polyunsaturated fatty acids. [] 15-oxoETE is produced primarily through the 15-lipoxygenase (15-LO) pathway, where arachidonic acid is first converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by 15-LO, and subsequently oxidized to 15-oxoETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). []

In scientific research, 15-oxoETE is recognized as a bioactive lipid mediator involved in various physiological and pathological processes. Its role in inflammation, angiogenesis, and cell proliferation has been a particular focus of research. []

11-oxo-ETE (11-Oxo-5,8,12,14-eicosatetraenoic acid)

Relevance: 11-oxo-ETE and 15-OxoETE are both oxo-eicosatetraenoic acids derived from arachidonic acid. Although they are produced by distinct enzymatic pathways, they highlight the importance of oxo-eicosanoids in mediating cellular responses. Interestingly, 15-PGDH exhibits significant activity towards both 11(R)-HETE and 15(S)-HETE, the precursors of 11-oxo-ETE and 15-OxoETE, respectively. This shared metabolic pathway suggests potential interplay between these oxo-eicosanoids in regulating cellular processes. []

LXA4 (Lipoxin A4)

Relevance: Similar to PGJ2, LXA4 is a lipid mediator with a contrasting role to 15-OxoETE in the context of inflammation. While 15-OxoETE can contribute to pro-inflammatory responses, LXA4 actively promotes the resolution phase of inflammation. Interestingly, both LXA4 and PGJ2 were found to be downregulated in the cerebrospinal fluid of patients with closed craniocerebral injury, suggesting a potential dysregulation of both pro-inflammatory and pro-resolving lipid mediators in this condition. []

PGF3 (Prostaglandin F3)

Relevance: PGF3, along with PGJ2 and LXA4, represents a group of lipid mediators with diverse roles in inflammation. Similar to the other two mediators, PGF3 levels were found to be downregulated in the cerebrospinal fluid of patients with closed craniocerebral injury. This further underscores the complex interplay between various lipid mediators in the context of inflammation and injury. []

TXB3 (Thromboxane B3)

Relevance: Similar to PGF3, TXB3 belongs to the prostaglandin family and participates in inflammatory processes. The decreased levels of TXB3 observed in the cerebrospinal fluid of patients with closed craniocerebral injury highlight the involvement of various prostaglandin pathways in this condition. []

RVD5 (Resolvin D5)

Relevance: RVD5, like LXA4, is a specialized pro-resolving mediator that actively promotes the resolution of inflammation. The finding that RVD5, along with other pro-resolving mediators like LXA4, is downregulated in the cerebrospinal fluid of patients with closed craniocerebral injury emphasizes the potential disruption of resolution pathways in this condition. []

17-oxoDHA (17-Oxo-docosahexaenoic acid)

Relevance: Similar to 15-OxoETE, 17-oxoDHA is an oxidized fatty acid with electrophilic properties. Both compounds can be metabolized to form mono-saturated metabolites that retain their electrophilicity. This suggests a shared mechanism for these oxo-fatty acids in mediating their biological activities, potentially through interactions with cellular nucleophiles like glutathione. []

HETEs (Hydroxyeicosatetraenoic acids)

Relevance: HETEs are intermediates in the biosynthesis of both pro-inflammatory and pro-resolving lipid mediators, including 15-OxoETE. Elevated levels of HETEs were observed in patients with severe COVID-19, suggesting an upregulation of the lipoxygenase pathways in severe disease. []

HEPEs (Hydroxyeicosapentaenoic acids)

Relevance: Like HETEs, HEPEs are intermediates in the biosynthesis of specialized pro-resolving mediators, highlighting the complex interplay between different lipid mediator pathways in resolving inflammation. Similar to HETEs, elevated HEPE levels were observed in patients with severe COVID-19. []

HDoHEs (Hydroxydocosahexaenoic acids)

Relevance: HDoHEs, along with HETEs and HEPEs, underscore the importance of polyunsaturated fatty acid metabolism in generating both pro-inflammatory and pro-resolving lipid mediators. Elevated levels of HDoHEs were also observed in patients with severe COVID-19. []

PGE1 (Prostaglandin E1)

Relevance: PGE1 exhibits contrasting effects to 15-OxoETE in the context of inflammation. While 15-OxoETE can contribute to inflammation, PGE1 exhibits anti-inflammatory effects. Interestingly, PGE1 levels were found to be elevated in patients with nonsevere COVID-19, suggesting a potential protective role for this lipid mediator in milder disease. []

O-phospho-l-serine

Relevance: O-phospho-l-serine was found to be upregulated in the kidneys of spontaneously hypertensive rats treated with the antihypertensive peptide RVPSL. This suggests that RVPSL, like 15-OxoETE, might exert its beneficial effects by modulating lipid metabolism, albeit through different mechanisms. []

3-Hydroxybutyrate

Relevance: 3-Hydroxybutyrate was found to be upregulated in the kidneys of spontaneously hypertensive rats treated with RVPSL, indicating potential alterations in energy metabolism. Although 15-OxoETE and RVPSL might work through different mechanisms, this finding suggests a potential link between lipid metabolism and the antihypertensive effects of both RVPSL and potentially 15-OxoETE. []

Source and Classification

15-Kete is classified as a fatty acid derivative and is part of the eicosanoid family, which are signaling molecules derived from arachidonic acid. Eicosanoids play crucial roles in inflammation, immunity, and other physiological functions. The compound is primarily sourced from biological tissues where prostaglandins are metabolized.

Synthesis Analysis

Methods and Technical Details

The synthesis of 15-Kete occurs naturally in the body through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 15-position of prostaglandins, converting them into their keto forms.

  1. Enzymatic Conversion: The primary method involves the reduction of prostaglandins such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) under hypoxic conditions.
  2. Experimental Techniques: Laboratory studies often utilize techniques such as Western blotting and immunohistochemistry to analyze enzyme activity and the resultant production of 15-Kete in endothelial cells exposed to hypoxia .
Molecular Structure Analysis

Structure and Data

The molecular structure of 15-Kete can be described as follows:

  • Chemical Formula: C20H30O3
  • Molecular Weight: Approximately 318.45 g/mol
  • Structural Features: The compound features a keto group at the 15-position along with multiple double bonds characteristic of polyunsaturated fatty acids.

The structural representation emphasizes its eicosanoid nature, consisting of a long carbon chain with unsaturation points that are critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

15-Kete participates in various biochemical reactions, primarily related to cell signaling pathways:

  1. Cell Proliferation: It has been shown to enhance DNA synthesis in pulmonary artery endothelial cells under hypoxic conditions by promoting cell cycle progression from G0/G1 to S phase .
  2. Signaling Pathways: The compound activates the Extracellular signal-Regulated Kinases (ERK1/2) pathway, which is crucial for mediating cellular responses to growth factors and stress signals.

These reactions underscore its role in vascular remodeling associated with hypoxia-induced pulmonary hypertension.

Mechanism of Action

Process and Data

The mechanism by which 15-Kete exerts its effects involves several steps:

  1. Hypoxia-Induced Activation: Under low oxygen conditions, increased levels of 15-hydroxyprostaglandin dehydrogenase lead to elevated production of 15-Kete.
  2. Cellular Effects: This metabolite stimulates endothelial cell proliferation and migration through activation of ERK1/2 signaling pathways.
  3. Biological Outcomes: These processes contribute to vascular remodeling and may play a role in pathological conditions such as pulmonary hypertension .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 15-Kete are essential for understanding its behavior in biological systems:

  • Solubility: It is generally soluble in organic solvents due to its hydrophobic nature.
  • Stability: The compound is stable under physiological pH but may degrade under extreme conditions or prolonged exposure to light.

Chemical analyses often reveal its reactivity with various biological molecules, highlighting its role as an active signaling molecule rather than a mere metabolic byproduct.

Applications

Scientific Uses

15-Kete has several applications in scientific research:

  1. Vascular Biology: It is studied for its role in endothelial cell function and vascular remodeling processes.
  2. Pathophysiology Research: Researchers investigate its involvement in diseases characterized by hypoxia, such as pulmonary hypertension.
  3. Drug Development: Understanding its mechanisms may aid in developing therapeutic strategies targeting vascular diseases.
Biochemical Characterization of 15-KETE

Structural Properties and Isomeric Forms15-Ketoeicosatetraenoic acid (15-KETE) is a bioactive lipid mediator derived from arachidonic acid (C₂₀H₃₂O₃). Its core structure features:

  • A 20-carbon chain with four cis double bonds at positions C5, C8, C11, and C14.
  • A ketone functional group (C=O) at carbon 15, distinguishing it from its precursor 15-hydroxyeicosatetraenoic acid (15-HETE) which bears a hydroxyl group (-OH) at C15 [1].

Structurally, 15-KETE exhibits functional group isomerism relative to aldehydes of identical molecular formula. For example, its ketone group at C15 contrasts with hypothetical aldehydes where the carbonyl (C=O) would terminate the carbon chain (e.g., at C1). This positional variance significantly alters reactivity: ketones resist further oxidation, whereas aldehydes readily oxidize to carboxylic acids [1] [4]. Additionally, geometric isomerism arises from double-bond configurations. While biosynthesis typically yields cis bonds, non-enzymatic oxidation can generate trans isomers with altered biological activities [8].

Table 1: Isomeric Forms of 15-KETE

Isomer TypeStructural FeatureBiological Implication
Functional GroupKetone at C15 (vs. aldehyde)Enhanced metabolic stability
Geometric (cis/trans)Cis bonds (native) vs. trans (oxidized)Altered receptor binding affinity
PositionalCarbonyl at C15 (vs. C5, C12, etc.)Distinct signaling specificity

Biosynthetic Pathways: 15-PGDH-Mediated Oxidation of 15-HETE

15-KETE biosynthesis is primarily catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes 15-HETE using NAD⁺ as a cofactor [2]. This reaction follows second-order kinetics, converting the C15 hydroxyl group to a ketone, thereby generating 15-KETE and NADH. Key characteristics include:

  • Tissue-Specific Expression: 15-PGDH is highly expressed in pulmonary, renal, and vascular tissues, correlating with elevated 15-KETE levels in these organs under pathological conditions [2].
  • Hypoxia Induction: Hypoxia upregulates 15-PGDH in pulmonary arterial smooth muscle cells (PASMCs), increasing 15-KETE production by 3–5 fold. This is quantified via Ultra Performance Liquid Chromatography (UPLC) of lung tissue from hypoxic rats and human pulmonary hypertension (PH) patients [2].
  • Downstream Signaling: 15-KETE promotes PASMC proliferation by activating protease-activated receptor-2 (PAR-2) and inducing cell-cycle proteins (cyclin D1, CDK4). Genetic ablation of PAR-2 abolishes 15-KETE’s proliferative effects [2].

Table 2: Biosynthetic Metrics of 15-KETE

ParameterValue/OutcomeMeasurement Technique
15-PGDH Activity in Hypoxia2.8-fold increase vs. normoxiaWestern blot, UPLC
15-KETE in PH Patients4.1 ± 0.7 ng/mg tissue (vs. 1.2 ± 0.3 in controls)UPLC
NAD⁺ Km (15-PGDH)18 µMEnzyme kinetics

Metabolic Regulation by Hypoxia-Inducible Factors

Hypoxia-inducible factors (HIF-1α and HIF-2α) modulate 15-KETE production through direct and indirect mechanisms:

  • Transcriptional Control: HIFs bind hypoxia-response elements (HREs) in the 15-PGDH gene promoter, augmenting its expression during oxygen deprivation [3] [5]. Chromatin immunoprecipitation (ChIP) assays confirm HIF-2α enrichment at the 15-PGDH locus in hypoxic PASMCs [2].
  • Metabolite-Mediated HIF Stabilization: Under hypoxia, mitochondrial metabolites shape HIF activity. Succinate and fumarate accumulate due to impaired electron transport, inhibiting prolyl hydroxylases (PHDs)—HIF-degrading enzymes requiring oxygen, Fe²⁺, and 2-oxoglutarate (2-OG). Fumarate’s IC₅₀ for PHD2 inhibition is 80 µM, stabilizing HIF even at intermediate oxygen tensions (2–5%) [3] [7].
  • Cross-Regulation with Glucose Metabolism: HIFs upregulate glucose transporters (GLUT1, GLUT3), enhancing glycolytic flux. This increases pyruvate and TCA intermediates that further inhibit PHDs, creating a feed-forward loop amplifying 15-PGDH/15-KETE signaling [3] [5].

Table 3: HIF-Metabolite Interactions Regulating 15-KETE

RegulatorTargetEffect on 15-KETEMechanism
HIF-2α15-PGDH promoter↑ 15-KETE synthesisTranscriptional activation
SuccinatePHD enzymes↑ HIF stability → ↑ 15-PGDHCompetitive inhibition of 2-OG binding
FumaratePHD2↑ HIF stability → ↑ 15-PGDHIC₅₀ = 80 µM; stronger than succinate

15-KETE’s role in pulmonary vascular remodeling exemplifies this regulation: HIF-driven 15-PGDH elevates 15-KETE, which activates PAR-2 via ERK1/2 phosphorylation. This pathway stimulates PASMC proliferation, contributing to vascular wall thickening in pulmonary hypertension [2] [5].

Concluding Remarks15-KETE emerges as a critical lipid mediator whose biochemical identity is defined by its ketone group at C15, distinguishing it from isomeric aldehydes and hydroxy precursors. Its biosynthesis via 15-PGDH links hypoxia sensing to vascular pathophysiology, while HIFs integrate oxygen availability with metabolic cues to fine-tune 15-KETE production. Future studies should explore isoform-specific HIF inhibitors to disrupt pathological 15-KETE signaling without compromising physiological functions.

Properties

CAS Number

81416-72-0

Product Name

15-Kete

IUPAC Name

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14-

InChI Key

YGJTUEISKATQSM-CHCUHQEOSA-N

SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

Synonyms

15-KETE
15-keto-5,8,11,13-eicosatetraenoic acid

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.